molecular formula C10H12N4O2 B11509452 N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11509452
M. Wt: 220.23 g/mol
InChI Key: JPPCNPLWKDGETA-UHFFFAOYSA-N
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Description

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a pyrrole ring substituted with dimethyl groups and an oxadiazole ring, which contribute to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar alkylating agents.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Acetylation: The final step involves acetylation of the intermediate compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
  • 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides

Uniqueness

N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its combination of a pyrrole ring with dimethyl groups and an oxadiazole ring

Properties

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-[4-(2,5-dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C10H12N4O2/c1-6-4-5-7(2)14(6)10-9(11-8(3)15)12-16-13-10/h4-5H,1-3H3,(H,11,12,15)

InChI Key

JPPCNPLWKDGETA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1C2=NON=C2NC(=O)C)C

Origin of Product

United States

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